

2-(4-Nitrophenyl)malonaldehyde structural formula and IUPAC name.

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)malonaldehyde

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In-Depth Technical Guide: 2-(4-Nitrophenyl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

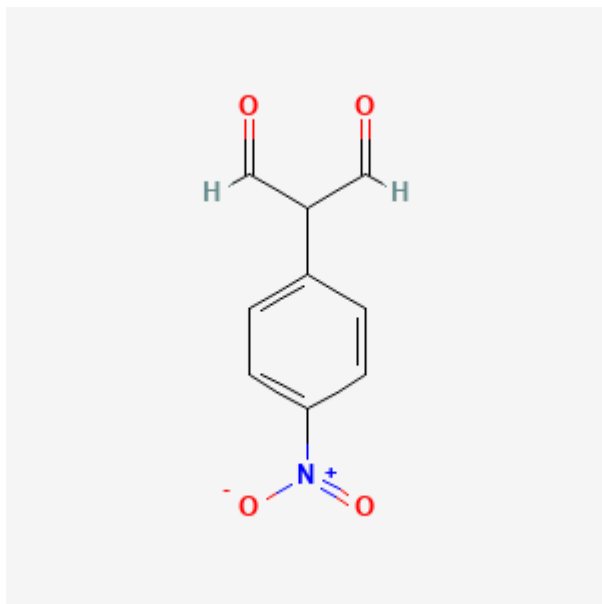
This technical guide provides a comprehensive overview of **2-(4-nitrophenyl)malonaldehyde**, covering its chemical structure, nomenclature, physicochemical properties, and key experimental applications. The information is intended to support research and development activities where this compound or its analogs are of interest.

Chemical Identity and Structure

2-(4-Nitrophenyl)malonaldehyde, also known by its IUPAC name 2-(4-nitrophenyl)propanedial, is an organic compound featuring a malonaldehyde core substituted with a 4-nitrophenyl group at the central carbon position.^{[1][2]} This substitution significantly influences the molecule's reactivity and properties compared to unsubstituted malondialdehyde.

- IUPAC Name: 2-(4-nitrophenyl)propanedial^[1]
- Synonyms: 2-(4-Nitrophenyl)malondialdehyde, (4-Nitrophenyl)propanedial^{[2][3]}
- CAS Number: 18915-53-2^[2]

- Molecular Formula: $C_9H_7NO_4$ [\[1\]](#)[\[4\]](#)



- Structure:

Physicochemical and Spectrometric Data

The key quantitative properties of **2-(4-nitrophenyl)malonaldehyde** are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	193.16 g/mol	[2] [4]
Monoisotopic Mass	193.0375 Da	[1]
Appearance	Beige solid	[2]
Melting Point	231-233 °C (decomposes)	[2]
Predicted XlogP	1.1	[1]

Mass Spectrometry Data (Predicted Collision Cross Section, Å²)[\[1\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	194.04478	137.3
[M+Na] ⁺	216.02672	144.6
[M-H] ⁻	192.03022	141.2

Experimental Protocols

Proposed Synthesis: Vilsmeier-Haack Formylation

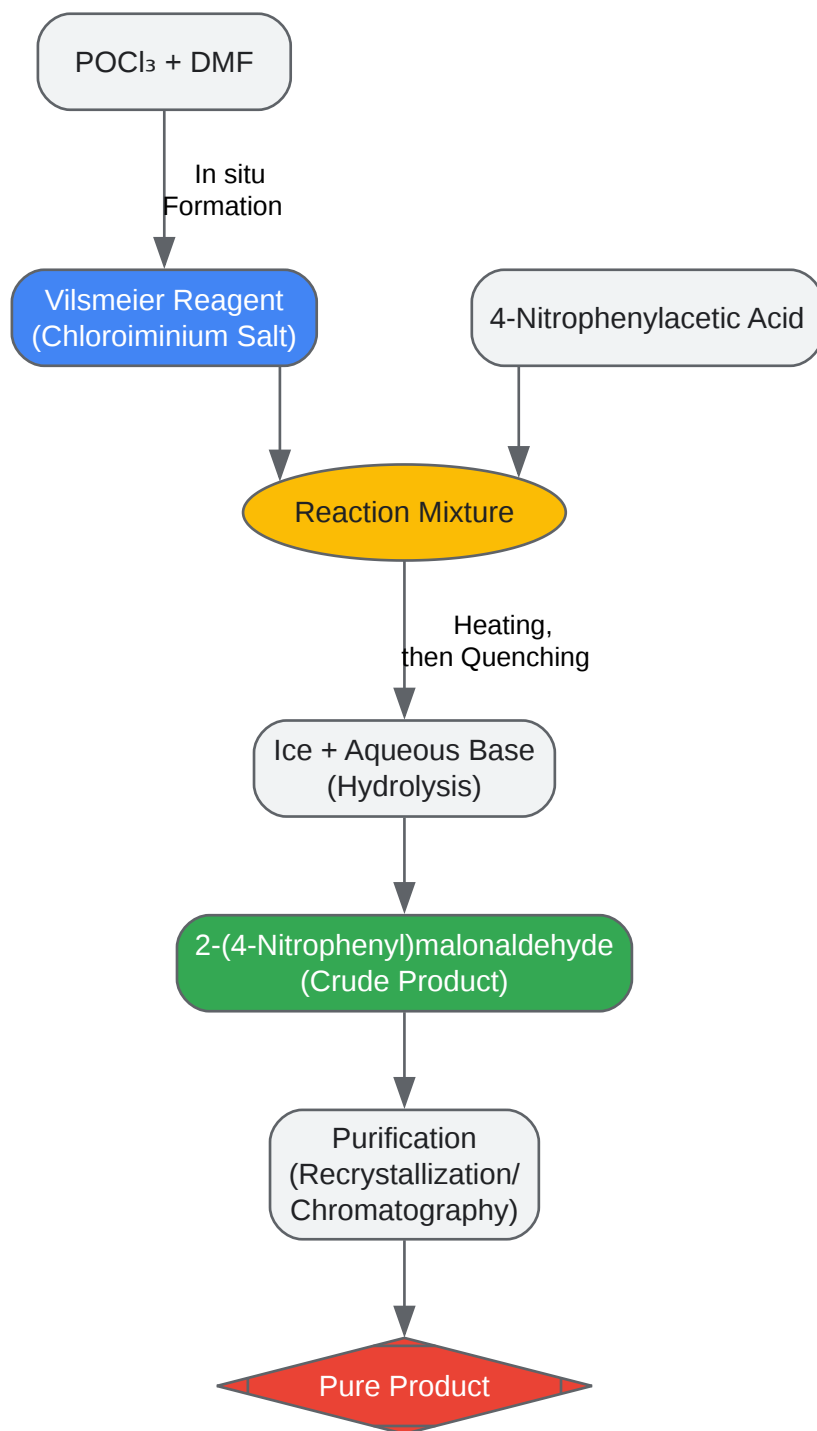
While a specific, peer-reviewed synthesis for **2-(4-nitrophenyl)malonaldehyde** is not readily available in the searched literature, a plausible and established method is the Vilsmeier-Haack reaction. This reaction is widely used for the formylation of electron-rich aromatic compounds and activated aliphatic substrates.^{[5][6]} The proposed synthesis would involve the diformylation of a suitable precursor, such as 4-nitrophenylacetic acid, using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Methodology:

- Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30-60 minutes to ensure the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
- Formylation:** Dissolve the starting material, 4-nitrophenylacetic acid (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
- Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
- Work-up and Hydrolysis:** Cool the reaction mixture and pour it slowly onto crushed ice. Basify the solution by adding a cold aqueous solution of sodium hydroxide or sodium

carbonate to hydrolyze the iminium intermediate to the final dialdehyde. This step should be performed carefully under cooling.

- Isolation and Purification: The resulting solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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Caption: Proposed synthesis workflow for **2-(4-nitrophenyl)malonaldehyde** via Vilsmeier-Haack reaction.

Application in Thiobarbituric Acid Reactive Substances (TBARS) Assay

Malondialdehyde (MDA) and its derivatives are well-known biomarkers for lipid peroxidation, a process indicative of oxidative stress.[7] The most common method for their quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8] In this assay, the malonaldehyde derivative reacts with two equivalents of 2-thiobarbituric acid (TBA) under acidic conditions and heat to produce a stable, pink-colored fluorescent adduct, which can be quantified spectrophotometrically.[7][9]

Methodology:

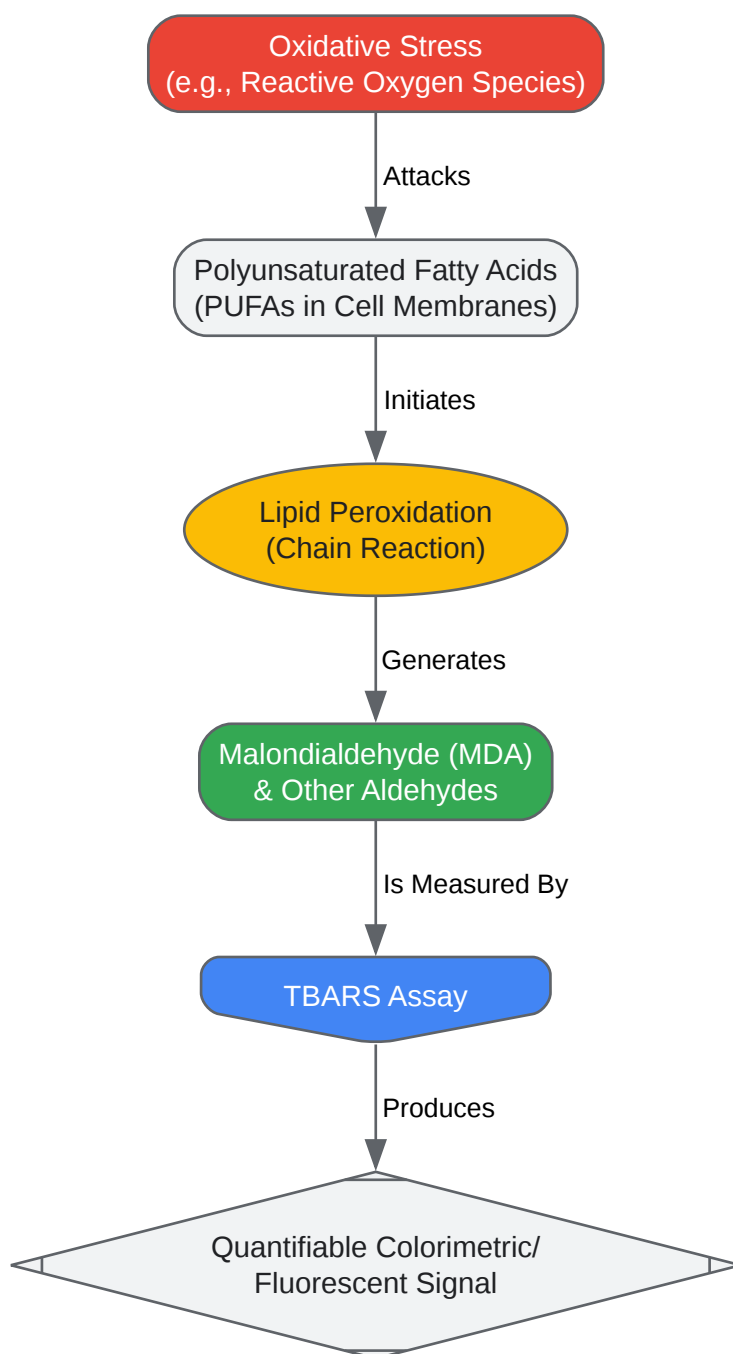
- Reagent Preparation:
 - TBA Reagent: Prepare a solution of 0.5% (w/v) 2-thiobarbituric acid in 20% (v/v) trichloroacetic acid (TCA). Gentle heating may be required to dissolve the TBA.
 - Acid Reagent: 1 M Phosphoric acid or 2.5 N HCl can be used to maintain an acidic environment.[9]
 - Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent ex vivo lipid peroxidation during the assay.[9]
- Sample/Standard Preparation: Prepare a standard curve using a known concentration of **2-(4-nitrophenyl)malonaldehyde** or a standard precursor like 1,1,3,3-tetramethoxypropane. Prepare biological or test samples in an appropriate buffer.
- Reaction: To 250 μ L of the sample or standard in a microcentrifuge vial, add 250 μ L of the Acid Reagent followed by 250 μ L of the TBA Reagent.[9]
- Incubation: Vortex the mixture vigorously and incubate at 60-95 $^{\circ}$ C for 60 minutes.[9][10] This promotes the hydrolysis of any bound aldehyde and the subsequent reaction with TBA.

- **Measurement:** After incubation, cool the vials on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 xg for 2-5 minutes to pellet any precipitate.[9]
- **Quantification:** Transfer the clear supernatant to a cuvette or a 96-well plate. Measure the absorbance of the resulting pink chromogen at its maximum wavelength, which is typically around 532 nm.[11] The concentration of the malonaldehyde derivative in the sample is determined by comparing its absorbance to the standard curve.

Signaling Pathways and Logical Relationships

Role in Oxidative Stress Measurement

2-(4-Nitrophenyl)malonaldehyde serves as an analog for malondialdehyde (MDA), a key end-product of polyunsaturated fatty acid (PUFA) peroxidation. The logical pathway from oxidative stress to its detection using an MDA analog is a cornerstone of toxicology and disease research.

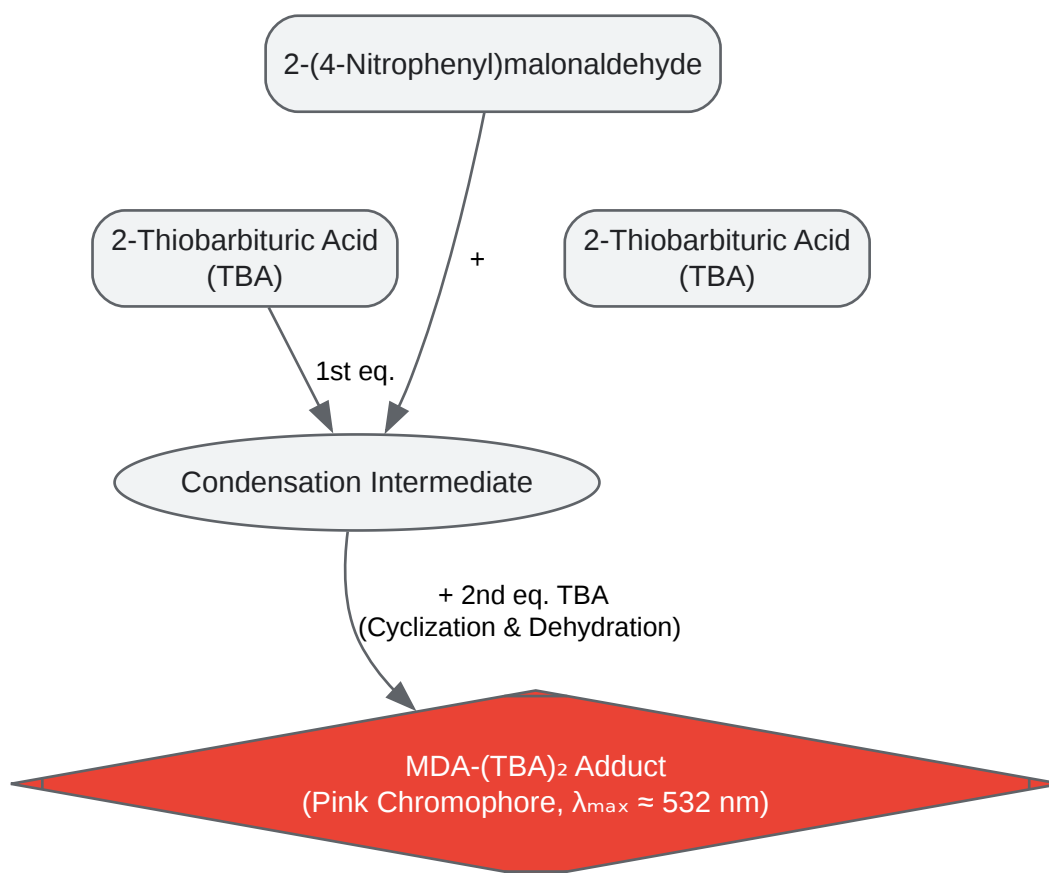


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Caption: Logical workflow from oxidative stress to detection via the TBARS assay for malondialdehyde.

TBARS Chromophore Formation

The fundamental chemical reaction in the TBARS assay involves the nucleophilic attack of TBA on the dialdehyde. This occurs in a 2:1 stoichiometric ratio, leading to the formation of a conjugated trimethine dye, which is responsible for the characteristic pink color.



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Caption: Reaction pathway for the formation of the chromophoric adduct in the TBARS assay.

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